molecular formula C52H70N6O15S2 B15340095 N-(Methyltetrazine-PEG4)-amido-PEG8-3,4-dithiophenolmaleimide

N-(Methyltetrazine-PEG4)-amido-PEG8-3,4-dithiophenolmaleimide

Cat. No.: B15340095
M. Wt: 1083.3 g/mol
InChI Key: BCNQGKWIELTKTI-UHFFFAOYSA-N
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Description

N-(Methyltetrazine-PEG4)-amido-PEG8-3,4-dithiophenolmaleimide is a complex chemical compound that combines several functional groups to achieve specific reactivity and solubility properties. This compound is particularly notable for its use in bioorthogonal chemistry, which allows for the labeling and modification of biomolecules in living systems without interfering with native biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methyltetrazine-PEG4)-amido-PEG8-3,4-dithiophenolmaleimide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(Methyltetrazine-PEG4)-amido-PEG8-3,4-dithiophenolmaleimide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Coupling Agents: DIC, NHS, and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.

    Solvents: Anhydrous acetonitrile, dimethylformamide (DMF), and dichloromethane (DCM) are typical solvents.

    Conditions: Reactions are usually carried out under inert atmosphere (e.g., nitrogen) and at controlled temperatures (0-25°C).

Major Products

Mechanism of Action

The compound exerts its effects primarily through bioorthogonal reactions:

Properties

Molecular Formula

C52H70N6O15S2

Molecular Weight

1083.3 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2,5-dioxo-3,4-bis(phenylsulfanyl)pyrrol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

InChI

InChI=1S/C52H70N6O15S2/c1-42-54-56-50(57-55-42)43-12-14-44(15-13-43)73-41-40-72-39-38-66-26-23-63-20-17-53-47(59)16-19-62-22-25-65-28-30-68-32-34-70-36-37-71-35-33-69-31-29-67-27-24-64-21-18-58-51(60)48(74-45-8-4-2-5-9-45)49(52(58)61)75-46-10-6-3-7-11-46/h2-15H,16-41H2,1H3,(H,53,59)

InChI Key

BCNQGKWIELTKTI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C(=O)C(=C(C3=O)SC4=CC=CC=C4)SC5=CC=CC=C5

Origin of Product

United States

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